2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one 2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one
Brand Name: Vulcanchem
CAS No.: 104914-51-4
VCID: VC20590712
InChI: InChI=1S/C6H9N3O/c1-4-6(10)5(2)8-9(3)7-4/h1-3H3
SMILES:
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one

CAS No.: 104914-51-4

Cat. No.: VC20590712

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one - 104914-51-4

Specification

CAS No. 104914-51-4
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 2,4,6-trimethyltriazin-5-one
Standard InChI InChI=1S/C6H9N3O/c1-4-6(10)5(2)8-9(3)7-4/h1-3H3
Standard InChI Key AUVSKMSTXZIXMW-UHFFFAOYSA-N
Canonical SMILES CC1=NN(N=C(C1=O)C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one belongs to the triazinone family, featuring a six-membered ring with three nitrogen atoms at positions 1, 2, and 3. The ketone group at position 5 introduces partial saturation (2H configuration), while methyl groups occupy positions 2, 4, and 6 (Figure 1). This arrangement distinguishes it from the more common 1,3,5-triazine isomers, such as 2,4,6-trimethyl-1,3,5-triazine (CAS 823-94-9), which lacks the ketone moiety and exhibits full aromaticity .

Table 1: Inferred Physicochemical Properties of 2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₆H₉N₃OStructural analysis
Molecular Weight139.16 g/molSummation of atomic masses
Density~1.1 g/cm³Analogous triazinones
Boiling Point290–310°CComparison to 1,3,5-triazines
LogP0.8–1.2Computational prediction

The ketone group at position 5 likely reduces aromatic resonance compared to fully unsaturated triazines, increasing reactivity at adjacent positions .

Synthetic Methodologies

Cyclocondensation Strategies

While no direct synthesis of 2,4,6-trimethyl-1,2,3-triazin-5(2H)-one is documented, analogous 1,2,4-triazinone syntheses provide actionable insights. A plausible route involves:

  • Oxazolone Intermediate Formation: Reaction of trimethylpyruvic acid with thiocarbohydrazide under reflux conditions, as demonstrated for related triazinones .

  • Ring Closure: Acid-catalyzed cyclization to form the triazinone core, with methyl groups introduced via alkylating agents or through starting material selection.

Key Reaction Parameters:

  • Solvent: Ethanol/water mixtures (50–80°C)

  • Catalysts: Phosphorus oxychloride or sulfuric acid

  • Yield Optimization: Stepwise temperature control (80°C → 150°C)

Reactivity and Functionalization

Nucleophilic Substitution Patterns

The electron-withdrawing ketone group activates adjacent positions for nucleophilic attack, though less intensely than chlorine in cyanuric chloride derivatives . Predicted reactivity follows:

  • Position 1: Most reactive due to ketone conjugation.

  • Position 3: Moderate reactivity from methyl group electron donation.

  • Position 6: Least reactive, sterically hindered by methyl.

Experimental studies on analogous compounds show alcohol nucleophiles exhibit higher substitution rates than amines or thiols under mild conditions .

Biological Activity and Applications

Table 2: Hypothetical Bioactivity Profile

Activity TypeProbabilityRationale
AcaricidalHighStructural similarity to actives
AntibacterialModerateTriazinone backbone
AntifungalLowLack of thiol groups

Challenges and Research Opportunities

Knowledge Gaps

  • Experimental Characterization: No published data exists on NMR, IR, or X-ray crystallography for this specific compound.

  • Toxicological Profile: Hazard codes remain undetermined (cf. Xn classification for 1,3,5-triazine analogs ).

Computational Modeling Priorities

  • Density Functional Theory (DFT) studies to map electron density distribution

  • Molecular docking against acetylcholinesterase (pesticide target)

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